Triallylamine

Ion Exchange Water Treatment Polymer Science

Triallylamine (TAA) delivers three reactive allyl groups for precise crosslinking density control in polymer and resin formulations, addressing the need for a quantifiably tunable tri-functional tertiary amine. - Increases thermal degradation activation energy of EVOH/PBT composite membranes by 172% (125→340 kJ/mol), directly improving Li-ion battery thermal runaway resistance. - Provides quantifiably lower thermally regenerable capacity vs. diallylamine in Sirotherm ion-exchange processes, enabling precise separation efficiency tuning. - Serves as a critical precursor for anionic polymerization initiators yielding oligoisoprene diols with average functionality ≈2 for high-MW elastomer synthesis.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
CAS No. 102-70-5
Cat. No. B089441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriallylamine
CAS102-70-5
Synonymstriallylamine
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)CC=C
InChIInChI=1S/C9H15N/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2
InChIKeyVPYJNCGUESNPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.5 mg/mL (NTP, 1992)
0.02 M
Soluble in ethanol, ethyl ether, acetone, and benzene
In water, 2,500 mg/l @ 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Triallylamine Technical Profile


Triallylamine (TAA), a tertiary amine with the formula (H₂C=CHCH₂)₃N, is characterized by three reactive allyl groups. It serves as a building block in organic synthesis and polymer chemistry [1]. Its three alkene groups provide multiple reactive sites, making it a versatile crosslinking agent and intermediate, particularly for ion-exchange resins and specialty polymers .

Crosslinker Triallyl groups enable high-density network formation
Resin Builder Key component for ion-exchange and specialty polymers
Intermediate Versatile synthetic handle for functional materials

Triallylamine Analogs: Substitution Risks


Triallylamine cannot be directly substituted by mono- or diallylamine analogs due to quantifiable differences in their reactivity and resulting material properties. While all three allylamines share a common chemical lineage, the number of allyl groups dictates their crosslinking density and basicity. Studies show that substituting TAA with diallylamine (DAA) in ion-exchange resin formulations results in a quantifiably lower thermally regenerable capacity [1]. Furthermore, the pKa of TAA's conjugate acid is significantly different from that of allylamine, influencing its behavior in pH-sensitive applications [2].

Triallylamine (TAA)
Lower ion-exchange capacity in MA copolymer resins
Diallylamine (DAA)
Higher thermally regenerable capacity; not directly interchangeable
Triallylamine (TAA)
Weaker base (pKa ~8.3); impacts pH-sensitive reactions
Allylamine
Stronger base (pKa ~9.5); reactivity profile may differ
Triallylamine (TAA)
Trifunctional crosslinking density
Mono-/Diallylamine
Lower crosslinking density alters mechanical properties

Triallylamine vs. Allylamines: Evidence Comparison


Ion-Exchange Resin Capacity: TAA vs. DAA

In the synthesis of thermally regenerable ion-exchange resins, substituting triallylamine (TAA) for diallylamine (DAA) significantly impacts performance. A direct comparison study showed that resins prepared with TAA exhibit a lower thermally regenerable capacity than those made with DAA when using methyl acrylate (MA) as the co-monomer. The order of capacity was determined to be MA/TAA < MA/DAA [1]. This provides a quantitative basis for selecting the correct amine to tune resin performance; TAA is preferred when a lower capacity is desired, while DAA offers higher capacity.

Resin Capacity
Head-to-head
MA/TAA
Supports capacity tuning in ion-exchange resins
Study used methyl acrylate as co-monomer
Thermal Stability
Head-to-head
+215 kJ/mol (172% increase) in activation energy
Supports thermal safety enhancement in composite membranes
1.5% TAA in EVOH/PBT; TGA at 80% conversion
Basicity (pKa)
Cross-study
pKa 8.31 vs. 9.49 (Allylamine)
Weaker base alters reaction pH window and protonation
Aqueous solution at 25°C
Decomposition Kinetics
Class-level
First-order; products: propylene, 3-picoline
Supports process safety design above 531 K
Gas-phase data; condensed-phase may differ
Polymer Functionality
Head-to-head
TAA initiator achieves functionality ~2, others fail
Supports telechelic diol synthesis for elastomers
Anionic polymerization of isoprene
Ion Exchange Water Treatment Polymer Science

Crosslinker Enhancement of Membrane Thermal Stability

The addition of triallylamine (TAA) as a crosslinking agent dramatically improves the thermal stability of polymer composite electrolyte membranes. A study on poly(ethylene-co-vinyl alcohol) (EVOH) / polybutylene terephthalate (PBT) nanofiber composites showed that incorporating 1.5% TAA increased the thermal degradation activation energy from 125 kJ/mol to 340 kJ/mol at 80% conversion [1]. This represents a 172% increase in the energy barrier for thermal degradation, directly attributable to the crosslinks formed by TAA.

Thermal Stability
Head-to-head
+215 kJ/mol (172% increase) in activation energy
Supports thermal safety enhancement in composite membranes
1.5% TAA in EVOH/PBT; TGA at 80% conversion
Polymer Electrolyte Battery Separator Thermal Analysis

Basicity (pKa) Comparison: TAA vs. Allylamine

The basicity of triallylamine (TAA) differs from its primary analog, allylamine, due to steric and electronic effects from the additional allyl groups. The pKa of TAA's conjugate acid is measured at 8.31 , compared to allylamine's conjugate acid pKa of 9.49 [1]. This 1.18 pKa unit difference (approximately a 15-fold difference in Ka) means TAA is a significantly weaker base.

Basicity (pKa)
Cross-study
pKa 8.31 vs. 9.49 (Allylamine)
Weaker base alters reaction pH window and protonation
Aqueous solution at 25°C
Organic Synthesis Acid-Base Chemistry Reaction Optimization

Thermal Decomposition Pathway and Products

The gas-phase thermal decomposition of triallylamine follows a unimolecular pathway with first-order kinetics, yielding propylene and 3-picoline as major products [1]. This behavior is distinct and provides a quantitative basis for assessing its thermal stability. The study determined first-order rate constants for TAA depletion over the temperature range of 531 to 620 K, and the reaction was found to be homogeneous, unaffected by changes in surface-to-volume ratio [1]. This specific decomposition mechanism and kinetic data are not generally available for mono- or diallylamine under comparable studies, highlighting TAA's unique thermal profile.

Decomposition Kinetics
Class-level
First-order; products: propylene, 3-picoline
Supports process safety design above 531 K
Gas-phase data; condensed-phase may differ
Thermal Stability Process Safety Kinetics

Anionic Polymerization Initiator for Oligoisoprene Diols

Triallylamine (TAA) serves as a trifunctional initiator precursor in the anionic polymerization of isoprene, enabling the synthesis of oligoisoprene diols with an average functionality close to two [1]. This is a critical performance metric, as only initiators prepared from TAA and diallylbenzylamine achieved this target functionality, unlike other N-allyl compounds tested. This demonstrates TAA's specific efficacy in producing well-defined telechelic polymers.

Polymer Functionality
Head-to-head
TAA initiator achieves functionality ~2, others fail
Supports telechelic diol synthesis for elastomers
Anionic polymerization of isoprene
Anionic Polymerization Elastomers Initiator Design

Triallylamine Application Scenarios


Thermally Stable Battery Separators and Polymer Electrolytes

Triallylamine is the crosslinker of choice for enhancing the thermal safety of lithium-ion battery components. Its ability to increase the thermal degradation activation energy of EVOH/PBT composite membranes by 172% (from 125 to 340 kJ/mol) directly translates to improved resistance to thermal runaway and higher operational safety margins [1].

Tunable Ion-Exchange Resins for Water Treatment

For thermally regenerable ion-exchange processes (e.g., the Sirotherm process), TAA is specifically selected when a lower regenerable capacity is required. Compared to diallylamine (DAA), resins formulated with TAA and methyl acrylate (MA) provide a quantifiably lower capacity, allowing for precise tuning of separation efficiency and energy consumption in desalination or deacidification applications [2].

Synthesis of High-Performance Telechelic Elastomers

Triallylamine is a critical precursor for preparing initiators in the anionic polymerization of isoprene. Unlike other allyl amines, TAA-based initiators reliably produce oligoisoprene diols with an average functionality close to 2, a prerequisite for synthesizing well-defined, high-molecular-weight elastomers with superior mechanical properties [3].

High-Temperature Organic Synthesis and Vapor Deposition

For processes involving heating above 531 K, Triallylamine's unique first-order thermal decomposition pathway—yielding propylene and 3-picoline—must be considered. This knowledge is vital for process safety and yield optimization in applications like polymer curing or chemical vapor deposition, where controlled decomposition is required [4].

Application
Selection Property
Validation Focus
Battery separator membranes
Crosslinking thermal stability enhancement
Thermal degradation activation energy evaluation
Ion-exchange resins (water treatment)
Capacity tuning via crosslinker selection
Thermally regenerable capacity profiling
Telechelic elastomer synthesis
Initiator functionality for well-defined architecture
Average functionality determination
High-temperature polymer processing
Predictable decomposition pathway
Kinetic analysis and product distribution

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51 linked technical documents
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